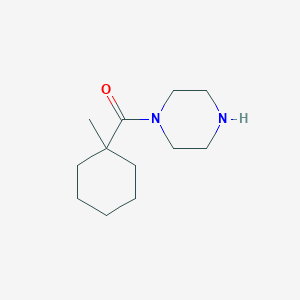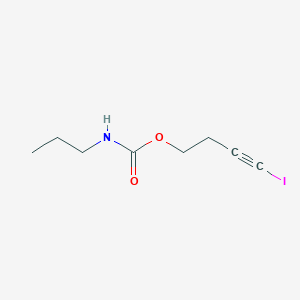
4-Iodobut-3-yn-1-yl propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobut-3-yn-1-yl propylcarbamate is a chemical compound with the molecular formula C8H12INO2. It is a member of the carbamate family and is known for its applications in various industrial and scientific fields. This compound is characterized by the presence of an iodine atom, a butynyl group, and a propylcarbamate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobut-3-yn-1-yl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-iodobut-3-yn-1-ol with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Iodobut-3-yn-1-yl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding but-3-yn-1-yl propylcarbamate.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: But-3-yn-1-yl propylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
4-Iodobut-3-yn-1-yl propylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and as a preservative in certain formulations.
Mechanism of Action
The mechanism of action of 4-Iodobut-3-yn-1-yl propylcarbamate involves its interaction with specific molecular targets. The iodine atom and the carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This mechanism is particularly relevant in its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with similar antifungal properties.
Propamocarb: A carbamate pesticide used in agriculture.
Uniqueness
4-Iodobut-3-yn-1-yl propylcarbamate is unique due to its specific structural features, such as the presence of both an iodine atom and a butynyl group
Properties
CAS No. |
138248-79-0 |
|---|---|
Molecular Formula |
C8H12INO2 |
Molecular Weight |
281.09 g/mol |
IUPAC Name |
4-iodobut-3-ynyl N-propylcarbamate |
InChI |
InChI=1S/C8H12INO2/c1-2-6-10-8(11)12-7-4-3-5-9/h2,4,6-7H2,1H3,(H,10,11) |
InChI Key |
ZABZIHZUWOERSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
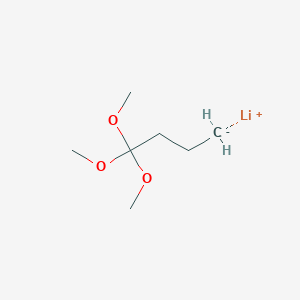
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
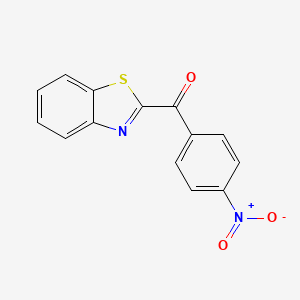
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
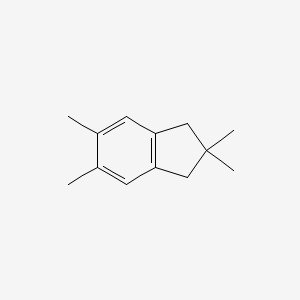
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
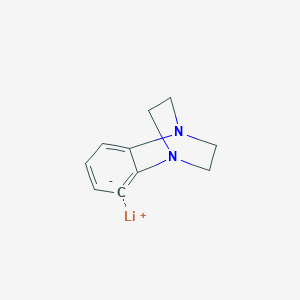
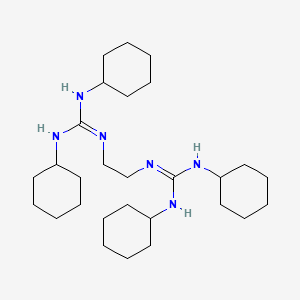
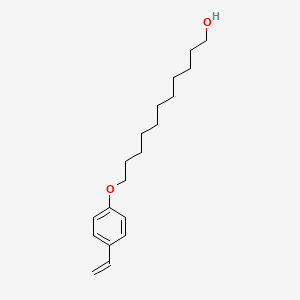
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
